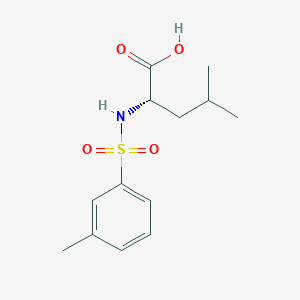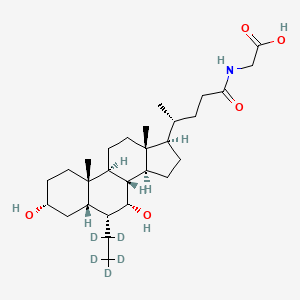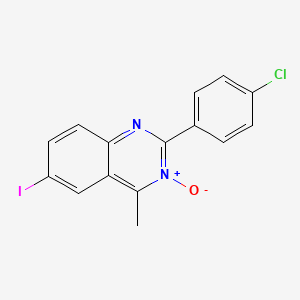
Cox-1/2-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-1/2-IN-2 is a potent and selective inhibitor of cyclooxygenase enzymes, specifically targeting both cyclooxygenase-1 and cyclooxygenase-2. Cyclooxygenase enzymes play a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain. Inhibitors of these enzymes have significant therapeutic potential in treating inflammatory diseases and certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cox-1/2-IN-2 typically involves the preparation of quinazoline derivatives. One common method includes the reaction of 2-aminobenzamide with various substituted benzaldehydes under acidic conditions to form the quinazoline core. This core is then further modified by introducing different substituents at specific positions to enhance its inhibitory activity against cyclooxygenase enzymes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification is achieved through crystallization and chromatographic techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Cox-1/2-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, each with distinct inhibitory activities against cyclooxygenase enzymes .
Wissenschaftliche Forschungsanwendungen
Cox-1/2-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase enzymes and the synthesis of related inhibitors.
Biology: Employed in research to understand the role of cyclooxygenase enzymes in cellular processes and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research .
Wirkmechanismus
Cox-1/2-IN-2 exerts its effects by selectively inhibiting the cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include the active sites of cyclooxygenase-1 and cyclooxygenase-2, where the compound binds and prevents the enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Rofecoxib: Another selective cyclooxygenase-2 inhibitor, previously used for pain management but withdrawn due to cardiovascular risks.
Etoricoxib: A selective cyclooxygenase-2 inhibitor used for similar indications as celecoxib
Uniqueness
Cox-1/2-IN-2 is unique in its ability to selectively inhibit both cyclooxygenase-1 and cyclooxygenase-2, providing a broader spectrum of inhibition compared to compounds that target only one isoform. This dual inhibition can potentially offer more comprehensive therapeutic effects in treating inflammatory conditions and certain cancers .
Eigenschaften
Molekularformel |
C15H10ClIN2O |
|---|---|
Molekulargewicht |
396.61 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-6-iodo-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H10ClIN2O/c1-9-13-8-12(17)6-7-14(13)18-15(19(9)20)10-2-4-11(16)5-3-10/h2-8H,1H3 |
InChI-Schlüssel |
CXLUYTKUJDTZLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NC(=[N+]1[O-])C3=CC=C(C=C3)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


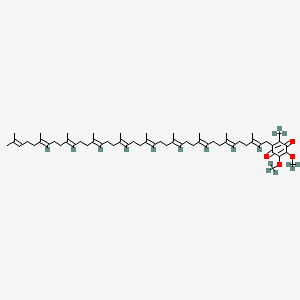
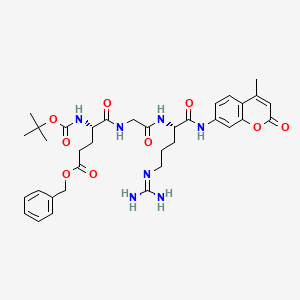
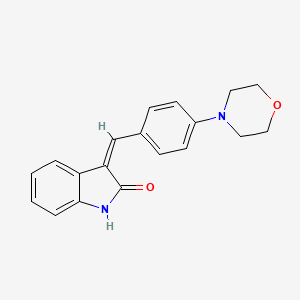
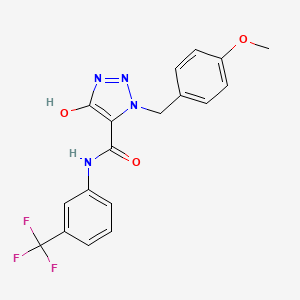
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
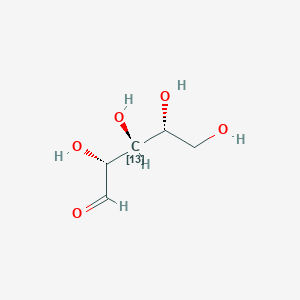
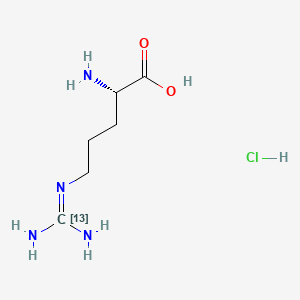

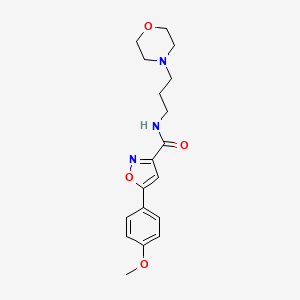
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
